N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide
Description
N-{[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide is a heterocyclic acetamide derivative featuring a 1,2-oxazole core substituted with a 2,4-difluorophenyl group at position 5 and a methylene-linked acetamide moiety bearing a thiophen-2-yl group. This compound combines fluorine atoms (known for enhancing metabolic stability and lipophilicity) with sulfur-containing heterocycles (thiophene and oxazole), which may influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c17-10-3-4-13(14(18)6-10)15-7-11(20-22-15)9-19-16(21)8-12-2-1-5-23-12/h1-7H,8-9H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXJQKHOIMPWBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NCC2=NOC(=C2)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(thiophen-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a difluorophenyl group and an oxazole ring, suggests interesting biological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C18H14F2N2O
- Molecular Weight : 344.3 g/mol
- CAS Number : 1021216-61-4
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Modulation : It is hypothesized that the compound interacts with cellular receptors, altering signal transduction pathways that are crucial for cellular responses.
- Gene Expression Regulation : The compound might influence the expression of genes associated with various biological functions, including apoptosis and immune responses.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Compounds in this class have shown effectiveness against various bacterial strains, suggesting potential use as antibiotics or antifungal agents.
Anticancer Properties
Preliminary studies have suggested that this compound may possess anticancer activity:
- Cell Line Studies : In vitro tests on cancer cell lines have demonstrated cytotoxic effects at certain concentrations, indicating its potential as a chemotherapeutic agent.
Study on Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of similar oxazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that:
- Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL for effective compounds in this category.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 15 | E. coli |
| Compound B | 25 | S. aureus |
| This compound | TBD | TBD |
Study on Anticancer Activity
In another study focusing on the anticancer properties of oxazole derivatives:
- The compound exhibited an IC50 value of approximately 30 µM against a breast cancer cell line (MCF7), indicating moderate efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Core Heterocycles
The target compound’s 1,2-oxazole core distinguishes it from triazole- or thiazole-based analogs. For example:
- Compound 58 (): Replaces the oxazole with a 1,2,4-triazole ring, retaining the thiophen-2-yl acetamide but substituting 2,5-difluorophenyl at position 3. The triazole ring may alter hydrogen-bonding capacity and metabolic pathways compared to oxazole .
- N-isobutyl-2-{[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methoxy}acetamide (): Shares the oxazole-thiophene backbone but uses a methoxy linker and isobutyl group instead of the 2,4-difluorophenyl-methylene-acetamide chain. This modification likely reduces aromatic stacking interactions .
- 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (): Features a triazole ring with a sulfanyl linker, which could enhance solubility but reduce membrane permeability compared to the methylene linker in the target compound .
Table 1: Core Heterocycle Comparison
Substituent Effects on Physicochemical Properties
- Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may confer greater metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogs (e.g., : N-(2,4-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) or non-fluorinated derivatives .
- Thiophene vs.
- Linker Groups : Methylene (-CH2-) linkers (target compound) vs. sulfanyl (-S-) or methoxy (-O-) linkers (–16) affect flexibility, solubility, and steric hindrance .
Table 2: Substituent and Linker Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
